molecular formula C11H12BrNO2S B1379280 [5-(2-Aminoethyl)-2-thienyl](2-furyl)methanone hydrobromide CAS No. 1824437-51-5

[5-(2-Aminoethyl)-2-thienyl](2-furyl)methanone hydrobromide

Cat. No.: B1379280
CAS No.: 1824437-51-5
M. Wt: 302.19 g/mol
InChI Key: KLVDRZUJFQWJPG-UHFFFAOYSA-N
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Description

5-(2-Aminoethyl)-2-thienylmethanone hydrobromide: is a chemical compound that features a thienyl group and a furyl group connected via a methanone bridge, with an aminoethyl substituent on the thienyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis, ensuring high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and furyl rings, leading to the formation of sulfoxides and furans, respectively.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aminoethyl group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and furans.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thienyl and furyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: It can be incorporated into polymers to improve their electronic properties.

Biology and Medicine:

    Drug Development: The compound’s structure allows it to interact with biological targets, making it a potential candidate for drug development, particularly in the treatment of neurological disorders.

    Biochemical Research: It can be used as a probe to study enzyme mechanisms and receptor interactions.

Industry:

    Sensors: The compound can be used in the development of chemical sensors due to its ability to undergo specific reactions that produce detectable signals.

Mechanism of Action

The mechanism by which 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aminoethyl group can form hydrogen bonds with active sites, while the thienyl and furyl rings can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • 5-(2-Aminoethyl)-2-thienylmethanone hydrochloride
  • 5-(2-Aminoethyl)-2-thienylmethanone sulfate

Uniqueness: The hydrobromide salt form of the compound may exhibit different solubility and stability properties compared to its hydrochloride and sulfate counterparts. This can influence its bioavailability and efficacy in biological applications.

Properties

IUPAC Name

[5-(2-aminoethyl)thiophen-2-yl]-(furan-2-yl)methanone;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S.BrH/c12-6-5-8-3-4-10(15-8)11(13)9-2-1-7-14-9;/h1-4,7H,5-6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVDRZUJFQWJPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C2=CC=C(S2)CCN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(2-Aminoethyl)-2-thienyl](2-furyl)methanone hydrobromide
Reactant of Route 2
[5-(2-Aminoethyl)-2-thienyl](2-furyl)methanone hydrobromide
Reactant of Route 3
Reactant of Route 3
[5-(2-Aminoethyl)-2-thienyl](2-furyl)methanone hydrobromide
Reactant of Route 4
[5-(2-Aminoethyl)-2-thienyl](2-furyl)methanone hydrobromide
Reactant of Route 5
[5-(2-Aminoethyl)-2-thienyl](2-furyl)methanone hydrobromide
Reactant of Route 6
[5-(2-Aminoethyl)-2-thienyl](2-furyl)methanone hydrobromide

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